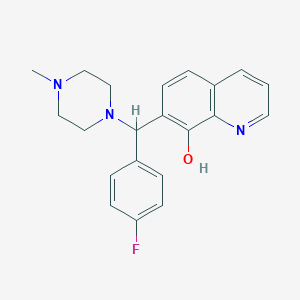

7-((4-Fluorophenyl)(4-methylpiperazin-1-yl)methyl)quinolin-8-ol

Description

Properties

IUPAC Name |

7-[(4-fluorophenyl)-(4-methylpiperazin-1-yl)methyl]quinolin-8-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22FN3O/c1-24-11-13-25(14-12-24)20(16-4-7-17(22)8-5-16)18-9-6-15-3-2-10-23-19(15)21(18)26/h2-10,20,26H,11-14H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIGHUSJWTOALIP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(C2=CC=C(C=C2)F)C3=C(C4=C(C=CC=N4)C=C3)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22FN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-((4-Fluorophenyl)(4-methylpiperazin-1-yl)methyl)quinolin-8-ol typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.

Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorobenzene derivative reacts with a suitable nucleophile.

Attachment of the Methylpiperazine Moiety: The final step involves the alkylation of the quinoline core with 4-methylpiperazine in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

7-((4-Fluorophenyl)(4-methylpiperazin-1-yl)methyl)quinolin-8-ol can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially yielding reduced quinoline derivatives.

Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where nucleophiles such as amines or thiols replace the fluorine atom.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Quinoline N-oxide derivatives.

Reduction: Reduced quinoline derivatives.

Substitution: Substituted fluorophenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, 7-((4-Fluorophenyl)(4-methylpiperazin-1-yl)methyl)quinolin-8-ol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.

Biology

In biological research, this compound has been studied for its potential as a pharmacological agent. Its interactions with biological targets, such as enzymes and receptors, are of particular interest for drug discovery and development.

Medicine

In medicinal chemistry, 7-((4-Fluorophenyl)(4-methylpiperazin-1-yl)methyl)quinolin-8-ol has shown promise as a lead compound for the development of new therapeutic agents

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 7-((4-Fluorophenyl)(4-methylpiperazin-1-yl)methyl)quinolin-8-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The target compound is compared to quinolin-8-ol derivatives with modifications in substituents, piperazine/pyrrolidine groups, and halogenation (Table 1).

Table 1. Structural and Physicochemical Comparison

Pharmacokinetic and Toxicity Considerations

- Lipophilicity : The target compound’s XLogP3 is comparable to phenylpiperazinyl analogs (e.g., XLogP3 3.9 in ), indicating moderate membrane permeability.

- Toxicity : Piperazine derivatives generally exhibit low toxicity, but substituents like trifluoromethyl () or chlorine () may require metabolic profiling.

Biological Activity

7-((4-Fluorophenyl)(4-methylpiperazin-1-yl)methyl)quinolin-8-ol is a compound that has garnered attention for its potential pharmacological properties. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure

The compound is characterized by the following chemical structure:

This structure features a quinoline core substituted with a 4-fluorophenyl group and a 4-methylpiperazine moiety.

Research indicates that 7-((4-Fluorophenyl)(4-methylpiperazin-1-yl)methyl)quinolin-8-ol exhibits multiple mechanisms of action, including:

- Inhibition of Enzymes : The compound has shown inhibitory effects on various enzymes, particularly those involved in cancer cell proliferation. For instance, it was found to inhibit histone deacetylases (HDACs), which are crucial in regulating gene expression and have been implicated in cancer progression .

- Receptor Modulation : This compound acts as a modulator at various receptors, including the opioid receptors, which are important for pain management and have implications in addiction therapies .

Anticancer Properties

Several studies have highlighted the anticancer potential of this compound:

- In Vitro Studies : In vitro assays demonstrated that 7-((4-Fluorophenyl)(4-methylpiperazin-1-yl)methyl)quinolin-8-ol effectively induced apoptosis in cancer cell lines such as SKM-1. The compound increased acetylation of histones, leading to cell cycle arrest and apoptosis .

- In Vivo Efficacy : In animal models, the compound exhibited significant antitumor activity, outperforming several existing treatments. Notably, it showed enhanced efficacy in models with an intact immune system compared to those with compromised immunity .

Neuropharmacological Effects

The compound also displays neuropharmacological activity:

- Opioid Receptor Interaction : It has been characterized as a selective antagonist for certain opioid receptors, which may provide therapeutic benefits in managing pain without the addictive properties associated with traditional opioids .

Case Studies

Several case studies illustrate the potential applications of this compound:

- Case Study on Cancer Treatment :

- Neuropharmacological Assessment :

Data Summary

The following table summarizes key findings related to the biological activity of 7-((4-Fluorophenyl)(4-methylpiperazin-1-yl)methyl)quinolin-8-ol:

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 7-((4-Fluorophenyl)(4-methylpiperazin-1-yl)methyl)quinolin-8-ol, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The compound is synthesized via multi-step reactions, often involving Mannich-type reactions. For example, condensation of quinolin-8-ol derivatives with 4-fluorophenyl and 4-methylpiperazine groups using formaldehyde under mild conditions (room temperature, 3 hours) yields the target compound. Steric hindrance from bulky substituents (e.g., benzo[d][1,3]dioxol-5-ylmethyl) can reduce yields (e.g., 50% in ), necessitating optimization of solvent polarity (DMF preferred) and stoichiometric ratios .

Q. How is the molecular structure of this compound characterized, and what techniques are critical for confirming its configuration?

- Methodological Answer : X-ray crystallography is pivotal for resolving stereochemistry, as demonstrated in studies of analogous quinoline derivatives (e.g., dihedral angles between quinoline and substituent planes: 81.05° and 61.16° in ). Complementary techniques include - and -NMR to verify proton environments and carbon frameworks, with HRMS confirming molecular weight (±1 ppm accuracy) .

Q. What initial biological screening approaches are recommended to assess its antimicrobial potential?

- Methodological Answer : Agar diffusion assays against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) strains are standard. Inhibition zone diameters (mm) should be quantified (e.g., 12–18 mm for related compounds in ). Minimum inhibitory concentration (MIC) assays further validate potency, with data normalized to controls like ciprofloxacin .

Advanced Research Questions

Q. What mechanisms are proposed for its biological activity, and how can researchers validate these targets experimentally?

- Methodological Answer : The compound may inhibit kinases/proteases () or induce ferroptosis via iron chelation ( ). Target validation requires:

- Enzyme assays : Measure IC values against purified kinases (e.g., EGFR) using fluorescence-based substrates.

- Cellular models : Use CRISPR-edited cell lines to assess dependency on targets like MDM2-MDM4 ( ).

- Docking studies : AutoDock Vina or Schrödinger Suite can predict binding modes to receptors (e.g., G-protein coupled receptors) .

Q. How can structure-activity relationship (SAR) studies be systematically designed to improve its efficacy?

- Methodological Answer : Focus on modifying:

- Piperazine substituents : Replace 4-methyl with ethyl or isopropyl groups to enhance lipophilicity ( ).

- Quinoline core : Introduce electron-withdrawing groups (e.g., Cl at C-5) to improve stability ().

- Aromatic rings : Test fluorophenyl vs. chlorophenyl analogs for target selectivity.

Tabulated SAR data from :

| Derivative | Substituent | Yield (%) | MIC (μg/mL) |

|---|---|---|---|

| 5a | Pyrrolidinyl | 85 | 2.5 |

| 5c | 4-Methylpiperazinyl | 72 | 1.0 |

| . |

Q. What strategies address stability issues during synthesis and storage?

- Methodological Answer :

- Synthesis : Use inert atmospheres (argon) to prevent oxidation ( ).

- Purification : Silica gel chromatography with CHCl/MeOH (9:1) minimizes degradation.

- Storage : Lyophilize and store at 2–8°C in amber vials; DMSO stock solutions (30 mg/mL) remain stable for 6 months at -20°C ( ) .

Q. How to resolve contradictions in reported bioactivity data across studies?

- Methodological Answer : Discrepancies in antimicrobial efficacy (e.g., variable inhibition zones) arise from differences in:

- Strain variability : Use standardized ATCC strains.

- Compound purity : Validate via HPLC (>98%, ).

- Assay conditions : Control pH (7.4), temperature (37°C), and inoculum size (1×10 CFU/mL) .

Q. What computational methods aid in identifying novel biological targets?

- Methodological Answer :

- Pharmacophore modeling : Identify essential features (e.g., hydrogen bond acceptors near the quinoline -OH) using tools like PharmaGist.

- Molecular dynamics (MD) : Simulate binding stability to survivin or p53 ( ) over 100 ns trajectories (GROMACS).

- Machine learning : Train models on ChEMBL bioactivity data to predict off-target effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.